molecular formula C13H14N2O B6261439 (3-methoxyphenyl)(pyridin-2-yl)methanamine CAS No. 95899-02-8

(3-methoxyphenyl)(pyridin-2-yl)methanamine

Cat. No.: B6261439
CAS No.: 95899-02-8
M. Wt: 214.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxyphenyl)(pyridin-2-yl)methanamine is an organic compound that features both a methoxyphenyl and a pyridinyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 3-methoxybenzaldehyde with pyridin-2-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-methoxyphenyl)(pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxyphenyl)(pyridin-3-yl)methanamine
  • (4-methoxyphenyl)(pyridin-2-yl)methanamine
  • (3-methoxyphenyl)(pyridin-4-yl)methanamine

Uniqueness

(3-methoxyphenyl)(pyridin-2-yl)methanamine is unique due to the specific positioning of the methoxy group on the phenyl ring and the pyridinyl group on the methanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

95899-02-8

Molecular Formula

C13H14N2O

Molecular Weight

214.3

Purity

87

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.